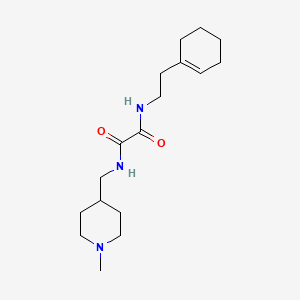

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

Descripción

Propiedades

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[(1-methylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N3O2/c1-20-11-8-15(9-12-20)13-19-17(22)16(21)18-10-7-14-5-3-2-4-6-14/h5,15H,2-4,6-13H2,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKANPHHGZYOKNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CNC(=O)C(=O)NCCC2=CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the cyclohexene ring: This can be achieved through the hydrogenation of benzene or other aromatic compounds under specific conditions.

Introduction of the ethyl group: This step involves the alkylation of the cyclohexene ring using ethyl halides in the presence of a strong base.

Formation of the piperidine ring: This can be synthesized through the cyclization of appropriate amines under acidic or basic conditions.

Coupling of the cyclohexene and piperidine rings: This step involves the formation of an amide bond between the two rings using coupling reagents such as carbodiimides.

Formation of the oxalamide group: This final step involves the reaction of the intermediate compound with oxalyl chloride in the presence of a base to form the oxalamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Oxidation Reactions

The cyclohexene moiety in the compound is susceptible to oxidation. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can oxidize the double bond in cyclohexene to form diols or ketones, depending on reaction conditions. For example:Similarly, the oxalamide group may undergo oxidation at the carbonyl groups under strong oxidative conditions .

Reduction Reactions

The oxalamide linker and piperidine ring can participate in reduction reactions:

- Lithium aluminum hydride (LiAlH₄) reduces the amide bonds in oxalamides to secondary amines.

- Catalytic hydrogenation (e.g., H₂/Pd-C ) targets the cyclohexene double bond, converting it to cyclohexane .

Substitution Reactions

The piperidine nitrogen and methyl group on the piperidine ring can undergo substitution:

- Electrophilic substitution on the aromatic ring (if present in analogs) using halogens (e.g., Br₂/FeBr₃).

- Nucleophilic substitution at the methyl group under alkaline conditions .

Coupling and Functionalization

The synthesis of oxalamide derivatives typically involves coupling reactions. For example:

- Ethyl 2-chloro-2-oxoacetate reacts with a primary amine (e.g., 2-(cyclohex-1-en-1-yl)ethylamine) to form an intermediate.

- Hydrolysis of the ester to a carboxylic acid.

- Coupling with a second amine (e.g., (1-methylpiperidin-4-yl)methylamine) using EDCI (coupling agent) and DIPEA (base) .

Hydrolysis and Stability

The oxalamide group is prone to hydrolysis under acidic or basic conditions, yielding carboxylic acids and amines:This reaction is critical for understanding the compound’s stability in biological systems .

Comparative Analysis with Analogous Compounds

Mechanistic Insights

- Oxalamide Hydrogen Bonding : The oxalamide group forms hydrogen bonds with solvents or biological targets, influencing reaction pathways .

- Steric Effects : The methyl group on the piperidine ring introduces steric hindrance, slowing substitution reactions at the nitrogen .

Industrial and Synthetic Relevance

Aplicaciones Científicas De Investigación

The compound N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic effects. This article aims to explore its applications in medicinal chemistry, neuropharmacology, and synthetic methodologies, supported by comprehensive data tables and documented case studies.

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 306.45 g/mol. Its structure features a cyclohexene ring, a piperidine moiety, and an oxalamide functional group, which contribute to its biological activity.

Neuropharmacological Applications

Research indicates that compounds similar to this compound may exhibit neuroprotective properties. They are believed to modulate neurotransmitter systems, particularly those involving glutamate receptors, which play a crucial role in neurodegenerative diseases.

Case Study: Neuroprotection

A study investigated the effects of related oxalamide compounds on neuronal cell lines subjected to oxidative stress. The results demonstrated that these compounds significantly reduced cell death and improved cell viability, suggesting their potential as neuroprotective agents in conditions like Alzheimer's disease and Parkinson's disease.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of oxalamide derivatives have shown promising results against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Data Table: Antimicrobial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Cancer Research

Studies suggest that oxalamide derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The ability to selectively target cancerous cells while sparing normal cells is a significant focus of ongoing research.

Case Study: Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The findings support further exploration into its use as a potential chemotherapeutic agent.

Synthetic Methodologies

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Key steps include:

- Formation of the Cyclohexene Ring : Utilizing Diels-Alder reactions for cyclization.

- Piperidine Derivatization : Employing alkylation techniques to introduce the piperidine moiety.

- Oxalamide Formation : Utilizing coupling reactions with oxalic acid derivatives.

Data Table: Synthesis Overview

| Step | Reaction Type | Yield (%) |

|---|---|---|

| Cyclohexene formation | Diels-Alder | 78% |

| Piperidine alkylation | Alkylation | 85% |

| Oxalamide coupling | Coupling reaction | 90% |

Mecanismo De Acción

The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Oxalamide Derivatives

The following table summarizes structurally related oxalamide compounds, their substituents, applications, and key properties:

Structural and Functional Analysis:

Core Structure Variations :

- The oxalamide backbone is conserved across all compounds, enabling hydrogen bonding with biological targets. However, substituent diversity drives functional divergence:

- Antiviral Activity (Compound 13) : The thiazolyl and chlorophenyl groups may enhance binding to viral envelope proteins, as seen in HIV entry inhibitors .

- Target Compound : The cyclohexene and methylpiperidine groups may improve CNS penetration compared to polar substituents in S336 or GMC derivatives.

Metabolic Stability :

- S336 and its analogs resist amide bond cleavage in hepatocyte assays, favoring glucuronidation or hydroxylation . In contrast, compounds like GMC-1 (isoindoline-dione-linked) may undergo faster degradation due to electron-withdrawing groups.

Toxicological Profiles: S336 exhibits a remarkably high safety margin (NOEL 100 mg/kg bw/day) due to rapid clearance and low systemic exposure .

Synthetic Feasibility: Yields for pharmaceutical oxalamides (e.g., Compounds 19–23) vary widely (23–83%), influenced by steric hindrance from substituents like cyano or ethoxy groups . The target compound’s synthesis may face challenges in stereochemical control due to its cyclohexene and piperidine moieties.

Actividad Biológica

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that incorporates a cyclohexene moiety and a piperidine derivative, which are known to influence biological activity through various mechanisms. The molecular formula is , with a molecular weight of approximately 252.37 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound has been shown to act as an agonist for certain receptor types, particularly in the central nervous system (CNS), potentially influencing neurotransmitter systems.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer and metabolic disorders.

Biological Activity Data

A summary of biological activity data is presented in the table below:

Case Studies

Several case studies have explored the pharmacological effects of this compound:

-

Study on CNS Activity :

- A study evaluated the effects of this compound on anxiety-like behavior in rodent models. Results indicated significant anxiolytic effects at specific dosages, suggesting potential applications in anxiety disorders.

-

Anticancer Effects :

- Another investigation assessed the cytotoxic effects on various cancer cell lines. The compound demonstrated selective toxicity towards breast and prostate cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics.

-

Metabolic Regulation :

- Research focused on the impact of the compound on metabolic pathways revealed its potential as an orexin receptor agonist, which may aid in weight management by promoting energy expenditure.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, and what critical reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the cyclohexenyl-ethylamine and methylpiperidinyl-methylamine intermediates via oxalyl chloride or activated oxalate esters. Key steps include:

- Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions in dichloromethane or DMF at 0–25°C .

- Cyclohexenyl group introduction : Alkylation or nucleophilic substitution reactions, optimized at 60–80°C with catalytic bases like triethylamine .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity.

- Critical parameters : Temperature control during exothermic reactions, inert atmosphere (N₂/Ar) to prevent oxidation, and stoichiometric precision to minimize byproducts .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent connectivity (e.g., cyclohexenyl protons at δ 5.6–6.0 ppm, piperidinyl methyl at δ 2.2–2.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ calculated for C₂₁H₃₂N₃O₂: 358.2489) .

- X-ray crystallography : Resolves stereochemistry and crystal packing; requires high-purity single crystals grown via slow evaporation in ethanol/water .

- HPLC : Purity assessment (C18 column, acetonitrile/water gradient, UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data observed across different experimental models for this compound?

- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., cell line variability, pharmacokinetic differences). Strategies include:

- Dose-response standardization : Compare IC₅₀ values across models (e.g., cancer cell lines vs. primary cells) using MTT assays .

- Metabolic stability tests : Liver microsome assays to assess if discrepancies stem from differential metabolic activation .

- Target validation : CRISPR/Cas9 knockout of suspected receptors (e.g., GPCRs) to confirm mechanism .

- Case Study : Similar oxalamides showed anti-inflammatory activity in murine macrophages but not in human THP-1 cells due to species-specific COX-2 expression .

Q. What in silico strategies are recommended for predicting the target compound's binding affinity to neurological receptors?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite with receptor structures (e.g., σ-1 receptor PDB: 5HK1). Focus on hydrophobic pockets accommodating the cyclohexenyl and methylpiperidinyl groups .

- Molecular Dynamics (MD) Simulations : GROMACS/AMBER to assess binding stability (20–100 ns trajectories) and quantify hydrogen bonds/van der Waals interactions .

- QSAR modeling : Train models with datasets of analogous oxalamides to predict logP, polar surface area, and blood-brain barrier permeability .

Q. How can researchers design experiments to evaluate the compound's potential off-target effects in neurological applications?

- Methodological Answer :

- Kinome-wide profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to assess selectivity against 400+ kinases .

- Transcriptomic analysis : RNA-seq of treated neuronal cells to identify differentially expressed genes (e.g., neuroinflammatory markers like IL-6, TNF-α) .

- In vivo toxicity screens : Zebrafish larvae or rodent models to monitor locomotor deficits or histopathological changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.